molecular formula C6H11FO4S B11748260 (3R,4S)-3-fluorooxan-4-yl methanesulfonate

(3R,4S)-3-fluorooxan-4-yl methanesulfonate

Cat. No.: B11748260
M. Wt: 198.21 g/mol
InChI Key: ISMGDABABBATQE-RITPCOANSA-N
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Description

(3R,4S)-3-fluorooxan-4-yl methanesulfonate is a chiral compound with significant potential in various scientific fields. This compound features a fluorinated oxane ring and a methanesulfonate group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-fluorooxan-4-yl methanesulfonate typically involves the use of chiral precursors and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of D-mannitol as a chiral precursor, which undergoes a series of transformations including benzylation, deketalization, and dimesylation to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, chiral separation techniques like supercritical fluid chromatography may be employed to obtain enantiopure products .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-fluorooxan-4-yl methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxane derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

(3R,4S)-3-fluorooxan-4-yl methanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4S)-3-fluorooxan-4-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The fluorinated oxane ring and methanesulfonate group can interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-3-fluorooxan-4-yl methanesulfonate is unique due to its combination of a fluorinated oxane ring and a methanesulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C6H11FO4S

Molecular Weight

198.21 g/mol

IUPAC Name

[(3R,4S)-3-fluorooxan-4-yl] methanesulfonate

InChI

InChI=1S/C6H11FO4S/c1-12(8,9)11-6-2-3-10-4-5(6)7/h5-6H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

ISMGDABABBATQE-RITPCOANSA-N

Isomeric SMILES

CS(=O)(=O)O[C@H]1CCOC[C@H]1F

Canonical SMILES

CS(=O)(=O)OC1CCOCC1F

Origin of Product

United States

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